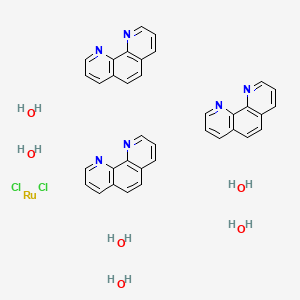
Methyl 2,3-difluoro-4-(hexyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-difluoro-4-(hexyloxy)benzoate is an organic compound with the molecular formula C14H18F2O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and hexyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-difluoro-4-(hexyloxy)benzoate typically involves the esterification of 2,3-difluoro-4-(hexyloxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3-difluoro-4-(hexyloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation: The hexyloxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, can facilitate the hydrolysis reaction.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed for oxidation reactions.
Major Products Formed
Substitution Reactions: Depending on the substituent introduced, products can vary widely.
Hydrolysis: The major products are 2,3-difluoro-4-(hexyloxy)benzoic acid and methanol.
Oxidation: Products include aldehydes or carboxylic acids derived from the oxidation of the hexyloxy group.
Aplicaciones Científicas De Investigación
Methyl 2,3-difluoro-4-(hexyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of Methyl 2,3-difluoro-4-(hexyloxy)benzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hexyloxy group can interact with hydrophobic pockets in proteins, potentially modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with cellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,3-difluorobenzoate: Lacks the hexyloxy group, resulting in different chemical and biological properties.
Ethyl 2,3-difluoro-4-(hexyloxy)benzoate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its reactivity and applications.
Methyl 2,3-difluoro-4-(methoxy)benzoate:
Uniqueness
Methyl 2,3-difluoro-4-(hexyloxy)benzoate is unique due to the presence of both fluorine and hexyloxy groups, which impart distinct chemical properties. The combination of these substituents enhances its lipophilicity and reactivity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H18F2O3 |
|---|---|
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
methyl 2,3-difluoro-4-hexoxybenzoate |
InChI |
InChI=1S/C14H18F2O3/c1-3-4-5-6-9-19-11-8-7-10(14(17)18-2)12(15)13(11)16/h7-8H,3-6,9H2,1-2H3 |
Clave InChI |
DQKWVENALMBPHR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=C(C(=C(C=C1)C(=O)OC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(1S)-2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate](/img/structure/B13400608.png)
![(6Z,9Z)-20-[chloro(dideuterio)methyl]-20-deuterio-19,19-dideuteriooxyoctatriaconta-6,9-diene-18,21-dione](/img/structure/B13400612.png)
![2-Methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B13400617.png)
![7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one;4-methylbenzenesulfonic acid](/img/structure/B13400620.png)


![(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride](/img/structure/B13400651.png)


![2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13400668.png)
